molecular formula C11H11ClN2O2 B1435905 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2097935-54-9

2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No. B1435905
M. Wt: 238.67 g/mol
InChI Key: ARQNPXKWOZDHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CPCBDH) is an organic compound that has a wide range of uses in scientific research and laboratory experiments. CPCBDH is a cyclic compound consisting of a cyclopropyl group and a benzodiazole ring. It is a colorless solid that is soluble in water, alcohols, and some other organic solvents. CPCBDH has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and other fields.

Scientific Research Applications

Cyclocondensation Reactions

Dhameliya et al. (2017) explored the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. These reactions are facilitated by water, which lowers the energy barrier, a principle potentially applicable to derivatives like 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (Dhameliya et al., 2017).

Synthesis of Heterocycles with Cyclopropyl Substituent

Pokhodylo et al. (2010) demonstrated the use of methyl 3-cyclopropyl-3-oxopropanoate in synthesizing various heterocycles, which might include structures similar to 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (Pokhodylo et al., 2010).

Antimicrobial Activity

Özden et al. (2011) synthesized new 1H-benzimidazole-2-carboxamido derivatives and evaluated their antimicrobial activity. These findings highlight the potential of benzodiazole derivatives in antimicrobial applications (Özden et al., 2011).

Pyrazole Derivatives in Corrosion Inhibition

Herrag et al. (2007) investigated the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, a concept that could extend to benzodiazole derivatives in similar applications (Herrag et al., 2007).

properties

IUPAC Name

2-cyclopropyl-3H-benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2H2,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNPXKWOZDHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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